molecular formula C13H16O3S B1427838 ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate CAS No. 1291416-74-4

ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate

Cat. No. B1427838
M. Wt: 252.33 g/mol
InChI Key: DAAQCVRXFMBXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate is an organic compound with a molecular weight of 252.33 . It is a colorless liquid hydrocarbon .


Molecular Structure Analysis

The molecule contains a total of 34 bonds. There are 18 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aliphatic), and 1 sulfoxide .


Physical And Chemical Properties Analysis

The physical form of ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate is oil . The storage temperature is room temperature .

Scientific Research Applications

Pyrolysis and Formation of Enoate Esters

Ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate, when subjected to thermal reactions, can lead to the formation of ethyl (2E,4E)-2,4-alkadienoates. This process involves the migration of carbon-carbon double bonds and a [2,3]sigmatropic rearrangement, followed by the thermolytic extrusion of benzenesulfenic acid (Tanikaga et al., 1984).

Multi-component Domino Reactions

In a L-proline-catalyzed multi-component domino reaction, ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate can be used for the synthesis of highly substituted thieno[3,2-c]thiopyran derivatives. This method involves a series of reactions including enamine formation, aldol condensation, Michael addition, and cyclization, creating multiple stereocenters in the process (Indumathi, Perumal, & Menéndez, 2010).

Synthesis of Tetrahydro-1H-Pyrido[3,4-b][1,4]thiazin-2(3H)-ones

Ethyl 2-[(2-oxopropyl)sulfanyl]acetate has been used in the synthesis of 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones via a novel tandem Mannich-enamine-substitution sequence (Raja & Perumal, 2006).

Synthesis of 4-Hydroxyalk-2-enoates

Ethyl 2-(2-benzothiazolylsulfinyl)acetates are useful synthetic reagents for producing 4-hydroxyalk-2-enoates through a sulfinyl-Knoevenagel reaction. These structures are significant in the synthesis of biologically active natural products and chiral compounds (Du et al., 2012).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

ethyl 2-(2,3-dihydro-1H-inden-5-ylsulfinyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3S/c1-2-16-13(14)9-17(15)12-7-6-10-4-3-5-11(10)8-12/h6-8H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAQCVRXFMBXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)C1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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